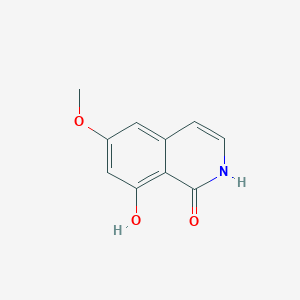

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is a chemical compound. It is a type of isoquinolin-1(2H)-one .

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, including 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one, can be achieved by direct intramolecular C–H/N–H functionalization under metal-free conditions . The general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .Aplicaciones Científicas De Investigación

Antimalarial and Antiparasitic Activity

Research has investigated the efficacy of 8-aminoquinoline compounds, closely related to "8-Hydroxy-6-methoxy-2H-isoquinolin-1-one," in the treatment of parasitic diseases like visceral leishmaniasis and malaria. For instance, a phase 2 efficacy trial of an oral 8-aminoquinoline (WR6026) showed promising results in treating visceral leishmaniasis with minimal toxicity, suggesting future trials with longer regimens and higher dosages could be beneficial (Sherwood et al., 1994).

Diagnostic Imaging

The biodistribution and radiation dosimetry of 18F-labeled compounds, which include the structural motif of isoquinoline, have been studied for their potential as imaging agents in humans. These studies aim to facilitate the clinical use of these compounds in visualizing specific biological targets, such as the vesicular monoamine transporter 2 (VMAT2) in the brain, indicating their potential in neurological disorder diagnostics (Lin et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a crucial regulator of cell proliferation, survival, differentiation, and other key cellular functions .

Mode of Action

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one acts as an EGFR inhibitor . It binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of the receptor . This inhibition blocks the downstream signaling pathways, leading to a decrease in cell proliferation and induction of cell death .

Biochemical Pathways

The inhibition of EGFR by 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation and increased apoptosis .

Result of Action

The result of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one’s action is a decrease in cell proliferation and an increase in cell death, particularly in cells that overexpress EGFR . This makes it a potential therapeutic agent for diseases characterized by EGFR overexpression, such as certain types of cancer .

Propiedades

IUPAC Name |

8-hydroxy-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMROBSLLNQNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2779072.png)

![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)

![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779082.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)

![Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2779084.png)

![ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779092.png)